Tlr9-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

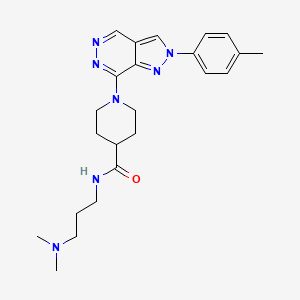

Molecular Formula |

C23H31N7O |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]-1-[2-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C23H31N7O/c1-17-5-7-20(8-6-17)30-16-19-15-25-26-22(21(19)27-30)29-13-9-18(10-14-29)23(31)24-11-4-12-28(2)3/h5-8,15-16,18H,4,9-14H2,1-3H3,(H,24,31) |

InChI Key |

FRMXKWKQIYLSMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C3C=NN=C(C3=N2)N4CCC(CC4)C(=O)NCCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Tlr9-IN-1: A Technical Guide to its Mechanism of Action in Immune Cells

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the Toll-like receptor 9 (TLR9) signaling pathway and the mechanism of action of its potent and selective inhibitor, Tlr9-IN-1, within the context of immune cell function.

Introduction: Toll-like Receptor 9 (TLR9) in Innate Immunity

Toll-like receptors (TLRs) are a critical class of pattern recognition receptors (PRRs) that form the first line of defense in the innate immune system.[1][2] TLR9 is a key member of this family, specializing in the recognition of nucleic acids.[2] Unlike surface-expressed TLRs that recognize microbial membrane components, TLR9 is located intracellularly within endosomal compartments.[2][3] Its primary function is to detect unmethylated cytosine-phosphate-guanine (CpG) dinucleotides, which are abundant in bacterial and viral DNA but rare in vertebrate genomes.[3]

This recognition triggers robust pro-inflammatory responses, making TLR9 a crucial mediator of anti-pathogen immunity.[3] TLR9 is predominantly expressed by various immune cells, including B lymphocytes, plasmacytoid dendritic cells (pDCs), monocytes, and natural killer (NK) cells.[3] Upon activation, TLR9 initiates signaling cascades that lead to the production of inflammatory cytokines and Type I interferons (IFNs), effectively bridging the innate and adaptive immune responses.[1][4] However, dysregulated TLR9 signaling can contribute to the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) by recognizing self-DNA.[1] This has driven the development of specific TLR9 inhibitors, such as this compound, for therapeutic applications.[5]

This compound: A Potent and Selective TLR9 Inhibitor

This compound is a small molecule compound identified as a potent and selective inhibitor of human TLR9.[6] It serves as a critical research tool for investigating diseases associated with aberrant immune responses mediated by TLR9 activation.[6] Its primary mechanism involves the direct or indirect blockade of the TLR9 receptor, thereby preventing the initiation of downstream inflammatory signaling.

Core Mechanism of Action: The TLR9 Signaling Pathway and its Inhibition

The activation of TLR9 and its subsequent inhibition by this compound can be understood through a multi-step signaling cascade within the endosome of an immune cell.

3.1 Ligand Recognition and Receptor Activation: Bacterial or viral DNA containing unmethylated CpG motifs is internalized by immune cells and trafficked to endosomes. Inside the endosome, TLR9 recognizes and binds to these CpG motifs.[3][4] This binding event induces the dimerization of TLR9 receptors, a conformational change that is essential for initiating downstream signaling.[2]

3.2 MyD88-Dependent Signaling Cascade: The activated TLR9 dimer recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) through interactions between their respective Toll/Interleukin-1 receptor (TIR) domains.[2][7] This leads to the assembly of a larger signaling complex known as the Myddosome.[2] The Myddosome formation subsequently activates downstream kinases, which triggers two principal signaling branches:

-

NF-κB and MAPK Pathways: Activation of the Myddosome leads to the phosphorylation and activation of Interleukin-1 Receptor-Associated Kinases (IRAKs) and subsequent engagement of the TRAF6 E3 ubiquitin ligase. This cascade culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[7] These factors translocate to the nucleus and drive the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[1][3]

-

Interferon Regulatory Factor (IRF) Pathway: In specific cells, notably pDCs, the TLR9-MyD88 pathway also activates Interferon Regulatory Factor 7 (IRF7).[7][8] Activated IRF7 translocates to the nucleus and induces the transcription of Type I interferons (IFN-α/β), which are critical for antiviral defense.[7][8]

3.3 Inhibition by this compound: this compound functions by preventing the activation of this cascade. By acting as a TLR9 inhibitor, it blocks the signaling process at its origin.[6] This blockade prevents the recruitment of MyD88 and the subsequent activation of NF-κB, MAPKs, and IRF7. Consequently, the production of TLR9-dependent pro-inflammatory cytokines and Type I interferons is suppressed.

References

- 1. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]

- 3. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 4. What are TLR9 agonists and how do they work? [synapse.patsnap.com]

- 5. invivogen.com [invivogen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Toll-Like Receptor 9 (TLR9): A Key Player in Innate Immunity [elisakits.co.uk]

- 8. Frontiers | Enhanced Signaling Through the TLR9 Pathway Is Associated With Resistance to HIV-1 Infection in Chinese HIV-1–Exposed Seronegative Individuals [frontiersin.org]

Tlr9-IN-1: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity and function of Tlr9-IN-1, a potent and selective inhibitor of Toll-like receptor 9 (TLR9). This document details the mechanism of action of TLR9, the role of this compound in modulating its activity, and relevant experimental data and methodologies for researchers in immunology and drug development.

Introduction to Toll-like Receptor 9 (TLR9)

Toll-like receptor 9 (TLR9) is a critical component of the innate immune system, functioning as a pattern recognition receptor (PRR).[1][2][3] Primarily expressed in immune cells such as B lymphocytes, plasmacytoid dendritic cells (pDCs), and macrophages, TLR9 is localized to the endosomal compartment.[2][4] Its primary function is the recognition of unmethylated cytosine-phosphate-guanosine (CpG) dinucleotides, which are common in bacterial and viral DNA but rare in vertebrate genomes.[3][4][5]

Upon binding to CpG DNA, TLR9 triggers a signaling cascade, predominantly through the MyD88-dependent pathway.[4] This leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, as well as type I interferons (IFN-α/β).[1][4][6] This immune activation is crucial for host defense against pathogens but can also contribute to the pathogenesis of autoimmune diseases and certain cancers when dysregulated.[4][6]

This compound: A Potent and Selective TLR9 Inhibitor

This compound is a small molecule inhibitor designed to selectively target and block the activity of human TLR9.[7][8][9] Its development provides a valuable tool for studying the physiological and pathological roles of TLR9 and presents a potential therapeutic avenue for conditions driven by aberrant TLR9 signaling.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, offering a clear comparison of its inhibitory potency.

| Parameter | Value | Cell Type/Assay Condition | Source |

| IC50 (Human TLR9) | 7 nM | Not specified | [7][8][9] |

| IC50 (IL-1β inhibition) | 1.61 µM | Human monocytes (co-incubated with TLR8 agonist ORN8L) | [7] |

| Molecular Formula | C23H31N7O | N/A | [7][9] |

| CAS Number | 2226366-86-3 | N/A | [7][9] |

Signaling Pathways and Mechanism of Inhibition

The canonical TLR9 signaling pathway is a key target for therapeutic intervention. This compound is designed to interfere with this cascade, thereby mitigating the downstream inflammatory response.

TLR9 Signaling Pathway

Proposed Mechanism of Inhibition by this compound

While the precise binding site and mode of inhibition for this compound are not detailed in the available literature, small molecule inhibitors of TLR9 typically function by either directly binding to the receptor and preventing its dimerization or conformational changes necessary for signaling, or by interfering with the binding of the CpG DNA ligand. Given its high potency, this compound likely interacts with high affinity to a critical region of the TLR9 protein within the endosome.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used to characterize TLR9 inhibitors and are applicable to the study of this compound.

In Vitro TLR9 Inhibition Assay (HEK-Blue™ hTLR9 Cells)

This assay is commonly used to screen for and characterize TLR9 inhibitors.

Objective: To determine the IC50 of this compound in a human TLR9 reporter cell line.

Materials:

-

HEK-Blue™ hTLR9 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

TLR9 agonist (e.g., CpG ODN 2006)

-

This compound

-

96-well plates

-

Spectrophotometer

Protocol:

-

Culture HEK-Blue™ hTLR9 cells according to the manufacturer's instructions.

-

On the day of the assay, prepare a cell suspension of 280,000 cells/mL in HEK-Blue™ Detection medium.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add 20 µL of each this compound dilution to the wells of a 96-well plate. Include wells with vehicle control.

-

Add 180 µL of the cell suspension to each well.

-

Add a pre-determined optimal concentration of the TLR9 agonist (e.g., CpG ODN 2006) to all wells except for the unstimulated control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cytokine Production Assay in Human PBMCs

This assay assesses the effect of the inhibitor on primary immune cells.

Objective: To measure the inhibition of TLR9-induced cytokine production by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics

-

TLR9 agonist (e.g., CpG ODN 2216)

-

This compound

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-12)

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI 1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours at 37°C.

-

Stimulate the cells with a TLR9 agonist. Include unstimulated and vehicle-treated controls.

-

Incubate for 18-24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Determine the dose-dependent inhibition of cytokine production by this compound.

In Vivo Murine Model of TLR9-Mediated Inflammation

This protocol provides a general framework for evaluating the in vivo efficacy of a TLR9 inhibitor.

Objective: To assess the ability of this compound to reduce systemic inflammation induced by a TLR9 agonist in mice.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

TLR9 agonist (e.g., CpG ODN 1826)

-

This compound formulated for in vivo administration

-

Sterile PBS

-

Equipment for blood collection and processing

Protocol:

-

Acclimate mice to the facility for at least one week.

-

Divide mice into experimental groups (e.g., Vehicle + PBS, Vehicle + CpG, this compound + CpG).

-

Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose.

-

After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an injection of CpG ODN 1826 or PBS.

-

At various time points post-challenge (e.g., 2, 6, 24 hours), collect blood samples via an appropriate method (e.g., retro-orbital bleed, cardiac puncture at termination).

-

Process the blood to obtain serum or plasma.

-

Measure the levels of systemic cytokines (e.g., TNF-α, IL-6) in the serum/plasma using ELISA or a multiplex bead array.

-

Analyze the data to determine if this compound treatment significantly reduces the CpG-induced cytokine storm.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TLR9 inhibitor like this compound.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of TLR9 in health and disease. Its high potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent for the treatment of autoimmune and inflammatory conditions where TLR9 activation is a key pathological driver. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to design and execute studies aimed at further characterizing the biological activity and therapeutic potential of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Surface toll-like receptor 9 on immune cells and its immunomodulatory effect [frontiersin.org]

- 3. invivogen.com [invivogen.com]

- 4. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. TLR9 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to Tlr9-IN-1 and its Effects on Cytokine Production

Executive Summary

Toll-like receptor 9 (TLR9) is a critical component of the innate immune system, recognizing unmethylated CpG dinucleotides found in bacterial and viral DNA.[1][2][3] This recognition triggers a signaling cascade that results in the production of a variety of pro-inflammatory cytokines, including interleukins (IL-6, IL-12), tumor necrosis factor (TNF-α), and Type I interferons (IFN).[1][4] this compound is a potent and selective small-molecule inhibitor of human TLR9, offering a valuable tool for researching the TLR9 signaling pathway and its role in inflammatory diseases. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its documented effects on cytokine production, complete with experimental protocols and pathway visualizations.

Introduction to TLR9 Signaling

TLR9 is an endosomal receptor expressed by various immune cells, including B lymphocytes, macrophages, and dendritic cells.[1][5] Upon binding its ligand, such as CpG oligodeoxynucleotides (CpG-ODNs), TLR9 undergoes a conformational change, dimerizes, and initiates a downstream signaling cascade.[1][3][6] This process is primarily mediated by the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[6][7] The MyD88-dependent pathway leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines and Type I interferons.[6][8]

This compound: A Selective TLR9 Inhibitor

This compound is a potent and selective inhibitor of human Toll-like receptor 9. Its primary function is to block the signaling cascade initiated by TLR9 activation, thereby preventing the downstream production of inflammatory mediators.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against both the TLR9 receptor and its downstream cytokine products.

| Parameter | Value | Target/Cell Type | Notes |

| IC₅₀ | 7 nM | Human TLR9 | Demonstrates high potency and selectivity for the target receptor.[9] |

| IC₅₀ | 1.61 µM | IL-1β Production | Shows moderate inhibitory activity on IL-1β in human monocytes stimulated with a TLR8 agonist.[9] |

Effects of this compound on Cytokine Production

By inhibiting TLR9, this compound modulates the expression and secretion of numerous cytokines. The general effect is a reduction in the pro-inflammatory response typically associated with TLR9 activation. In vivo studies using TLR9 inhibitors or in TLR9-deficient mice have demonstrated a significant reduction in serum inflammatory cytokines during systemic inflammation.[10][11][12]

Summary of Effects on Key Cytokines

| Cytokine | Effect of TLR9 Activation | Expected Effect of this compound | Supporting Evidence |

| TNF-α | Upregulation/Secretion | Inhibition | TLR9 activation promotes TNF-α expression in macrophages.[13][14] TLR9-deficient mice show significantly lower TNF-α levels after lung contusion.[15] |

| IL-6 | Upregulation/Secretion | Inhibition | TLR9 agonists induce significant IL-6 secretion in B cells and other immune cells.[1][16][17][18] TLR9-deficient mice show reduced IL-6 levels in response to injury.[15] |

| Type I IFN (α/β) | Upregulation/Secretion | Inhibition | The TLR9 pathway, via IRF activation, is a primary driver of Type I IFN production.[6] |

| IFN-γ | Complex Regulation | Context-Dependent | TLR9 activation can induce IFN-γ.[4] However, blocking TLR9-induced Type I IFNs can paradoxically promote IFN-γ secretion in activated human PBMCs.[19] Dysregulated TLR9 can also lead to fatal inflammation driven by IFN-γ from NK cells.[20] |

| IL-12 | Upregulation/Secretion | Inhibition | TLR9 stimulation leads to IL-12 production by dendritic cells.[2][4] Inhibition of TLR9 activation in plasmacytoid dendritic cells reduces IL-12 production.[11] |

| IL-10 | Upregulation/Secretion | Inhibition | TLR9 agonists have been shown to stimulate the production of the anti-inflammatory cytokine IL-10 by dendritic cells.[2] |

| IL-1β | Upregulation/Secretion | Inhibition | This compound exhibits direct inhibitory activity on IL-1β production.[9] TLR9-deficient mice show reduced IL-1β after lung injury.[15] |

Experimental Protocols

This section details a generalized methodology for assessing the in vitro efficacy of this compound on cytokine production using human peripheral blood mononuclear cells (PBMCs).

Experimental Workflow Diagram

Detailed Methodology

-

Cell Isolation and Culture:

-

Isolate PBMCs from healthy donor blood using a Ficoll-Paque density gradient centrifugation method.

-

Wash the isolated cells twice with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the cells into a 96-well flat-bottom culture plate at a density of 2 x 10⁵ cells per well.

-

-

Inhibitor Treatment and Stimulation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Add the this compound dilutions or a vehicle control (DMSO at the same final concentration) to the appropriate wells.

-

Pre-incubate the plates for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare a solution of a TLR9 agonist (e.g., CpG-ODN 2006) in culture medium and add it to the wells to achieve the final desired concentration for stimulation. Include unstimulated control wells.

-

Return the plates to the incubator for 24 to 48 hours.

-

-

Cytokine Quantification:

-

After incubation, centrifuge the 96-well plates at 400 x g for 10 minutes to pellet the cells.

-

Carefully collect the cell-free supernatants for analysis.

-

Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex), following the manufacturer’s instructions.

-

Read the absorbance or fluorescence on a compatible plate reader and calculate the cytokine concentrations based on a standard curve.

-

Core Logical Relationship

The primary therapeutic and research value of this compound stems from a direct inhibitory relationship, which disrupts the production of inflammatory cytokines.

Conclusion

This compound is a powerful research tool for dissecting the role of TLR9 in immunity and disease. Its potent and selective inhibition of the TLR9 signaling pathway allows for precise modulation of downstream cytokine production. As demonstrated, this compound effectively reduces the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, highlighting its potential for investigating and developing therapeutic strategies for TLR9-mediated inflammatory and autoimmune disorders. Researchers and drug development professionals can leverage this inhibitor to further elucidate the complex regulatory networks governed by TLR9.

References

- 1. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. Single Molecule In Vivo Analysis of Toll-Like Receptor 9 and CpG DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Secondary Structure of Toll-Like Receptor 9 Agonists on Interferon Alpha Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of Toll-like receptor 9 in mouse and human lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decreased Expression of TLR-9 and Cytokines in the Presence of Bacteria in Patients with Otitis Media with Effusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are TLR9 modulators and how do they work? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibitors of TLR-9 act on multiple cell subsets in mouse and man in vitro and prevent death in vivo from systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. researchgate.net [researchgate.net]

- 14. Toll-like receptor 9 regulates tumor necrosis factor-alpha expression by different mechanisms. Implications for osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toll Like Receptor-9 (TLR9) Is Requisite for Acute Inflammatory Response and Injury Following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TLR1/2, TLR7, and TLR9 Signals Directly Activate Human Peripheral Blood Naive and Memory B Cell Subsets to Produce Cytokines, Chemokines, and Hematopoietic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Blockade of TLR9 agonist-induced type I interferons promotes inflammatory cytokine IFN-gamma and IL-17 secretion by activated human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

Methodological & Application

Tlr9-IN-1: In Vitro Assay Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of Tlr9-IN-1, a potent and selective inhibitor of Toll-like receptor 9 (TLR9). The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of TLR9 signaling and the development of novel immunomodulatory agents. The protocols described herein detail the use of reporter gene assays in HEK-Blue™ hTLR9 cells and cytokine secretion assays in human peripheral blood mononuclear cells (PBMCs) to determine the inhibitory activity of this compound. Additionally, this document includes a summary of the compound's activity, a diagram of the TLR9 signaling pathway, and a schematic of the experimental workflow.

Introduction to this compound

This compound is a small molecule inhibitor of human Toll-like receptor 9 (TLR9). TLR9 is an endosomal receptor that recognizes unmethylated CpG dinucleotides present in microbial and viral DNA[1]. Upon activation, TLR9 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7[2][3][4]. This results in the production of pro-inflammatory cytokines and type I interferons, playing a crucial role in the innate immune response[5][3][6]. Dysregulation of TLR9 signaling has been implicated in various autoimmune diseases and inflammatory conditions, making it an attractive target for therapeutic intervention. This compound offers a valuable tool for investigating the role of TLR9 in these processes.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized using various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 (hTLR9) | 7 nM | HEK-Blue™ hTLR9 Reporter Assay | [7][8][9] |

| IC50 (IL-1β inhibition) | 1.61 µM | Human Monocytes (stimulated with TLR8 agonist) | [7] |

Table 1: In Vitro Inhibitory Activity of this compound

Signaling Pathway and Experimental Workflow

TLR9 Signaling Pathway

The following diagram illustrates the canonical TLR9 signaling pathway and the proposed mechanism of action for this compound.

Caption: TLR9 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound.

Caption: General experimental workflow for IC50 determination of this compound.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using HEK-Blue™ hTLR9 Reporter Assay

This protocol describes the measurement of this compound inhibitory activity by quantifying the reduction of NF-κB-induced secreted embryonic alkaline phosphatase (SEAP) in HEK-Blue™ hTLR9 cells stimulated with a TLR9 agonist.

Materials:

-

HEK-Blue™ hTLR9 cells (InvivoGen)[10]

-

DMEM, high glucose, with L-glutamine and sodium pyruvate

-

Heat-inactivated Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

HEK-Blue™ Selection (Blasticidin and Zeocin®) (InvivoGen)

-

CpG ODN 2006 (InvivoGen)[11]

-

This compound

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer capable of reading absorbance at 620-655 nm

Cell Culture:

-

Maintain HEK-Blue™ hTLR9 cells in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For routine culture, add HEK-Blue™ Selection to the growth medium.

-

Culture cells at 37°C in a 5% CO2 humidified incubator.

-

Passage the cells every 3-4 days when they reach 80-90% confluency.

Assay Protocol:

-

Cell Seeding: The day before the assay, seed HEK-Blue™ hTLR9 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in growth medium. A suggested starting concentration is 1 µM, with 10-point, 3-fold serial dilutions.

-

Pre-incubation with Inhibitor: Add 50 µL of the this compound serial dilutions to the appropriate wells. Include a vehicle control (DMSO) for 0% inhibition and a no-agonist control for baseline. Incubate for 1 hour at 37°C.

-

Stimulation: Prepare a 4X solution of CpG ODN 2006 at a final concentration of 1 µM in growth medium. Add 50 µL of this solution to each well (except the no-agonist control). The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12]

-

SEAP Detection: a. Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. b. Transfer 20 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate. c. Add 180 µL of QUANTI-Blue™ Solution to each well. d. Incubate at 37°C for 1-3 hours. e. Measure the absorbance at 620-655 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_sample - Absorbance_no_agonist) / (Absorbance_vehicle - Absorbance_no_agonist))

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism).[13]

Protocol 2: Determination of this compound Activity in a Human PBMC Cytokine Secretion Assay

This protocol measures the ability of this compound to inhibit the production of IL-6 from human PBMCs stimulated with a TLR9 agonist.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI 1640 medium

-

Heat-inactivated Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

CpG ODN 2006

-

This compound

-

Human IL-6 ELISA Kit

-

96-well round-bottom cell culture plates

-

Phosphate Buffered Saline (PBS)

PBMC Isolation:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[14]

-

Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.[15]

-

Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

Assay Protocol:

-

Cell Seeding: Seed PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in complete RPMI 1640 medium.

-

Pre-incubation with Inhibitor: Add 50 µL of the this compound serial dilutions to the appropriate wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

Stimulation: Prepare a 4X solution of CpG ODN 2006 at a final concentration of 1 µM in complete RPMI 1640 medium. Add 50 µL of this solution to each well. The final volume will be 200 µL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

IL-6 Measurement: Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.[16][17][18]

Data Analysis:

-

Generate a standard curve from the IL-6 standards provided in the ELISA kit.

-

Determine the concentration of IL-6 in each sample from the standard curve.

-

Calculate the percentage of IL-6 inhibition for each concentration of this compound.

-

Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value as described in Protocol 1.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound. The HEK-Blue™ hTLR9 reporter assay offers a high-throughput method for determining the potency and selectivity of TLR9 inhibitors. The human PBMC cytokine secretion assay provides a more physiologically relevant system to assess the functional consequences of TLR9 inhibition. These assays, in conjunction with the provided quantitative data and pathway information, will be valuable tools for researchers investigating the therapeutic potential of targeting the TLR9 signaling pathway.

References

- 1. invivogen.com [invivogen.com]

- 2. What are TLR9 agonists and how do they work? [synapse.patsnap.com]

- 3. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 5. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 6. Below the surface: The inner lives of TLR4 and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. invivogen.com [invivogen.com]

- 11. invivogen.com [invivogen.com]

- 12. Introduction of sugar-modified nucleotides into CpG-containing antisense oligonucleotides inhibits TLR9 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. revvity.com [revvity.com]

- 16. abcam.com [abcam.com]

- 17. elkbiotech.com [elkbiotech.com]

- 18. bmgrp.com [bmgrp.com]

Troubleshooting & Optimization

Technical Support Center: TLR9-IN-1 Dose-Response Curve Optimization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response experiments using TLR9-IN-1, a potent and selective inhibitor of human Toll-like Receptor 9 (TLR9).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of human TLR9. It exerts its inhibitory effect by interfering with the TLR9 signaling pathway, which is initiated by the recognition of unmethylated CpG dinucleotides found in microbial DNA. This inhibition prevents the downstream activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

Q2: Which cell lines are suitable for testing this compound activity?

A2: HEK293 cells stably transfected with human TLR9 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter are highly recommended. Commercially available cell lines such as HEK-Blue™ hTLR9 or HEK-Dual™ hTLR9 from InvivoGen are well-characterized and provide a robust system for screening TLR9 inhibitors.[1][2]

Q3: What is a suitable positive control for a TLR9 inhibition assay?

A3: A known inhibitor of TLR9 signaling, such as inhibitory oligodeoxynucleotides (iODNs) like ODN 2088 or chloroquine, can be used as a positive control. Chloroquine inhibits endosomal acidification, which is required for TLR9 activation.[3]

Q4: What is the expected IC50 value for this compound?

A4: The reported IC50 value for this compound against human TLR9 is approximately 7 nM. However, this value can vary depending on the specific experimental conditions, including the cell line, agonist concentration, and assay readout.

Troubleshooting Guide

Problem 1: High variability between replicate wells.

-

Possible Cause: Inconsistent cell seeding, improper mixing of reagents, or edge effects in the microplate.

-

Solution:

-

Ensure a homogenous cell suspension before seeding.

-

Carefully mix all reagents, including the agonist and inhibitor dilutions, before adding them to the wells.

-

To minimize edge effects, avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile PBS or media.

-

Problem 2: No or very low signal in agonist-treated control wells.

-

Possible Cause:

-

Inactive agonist: The CpG ODN may have degraded.

-

Incorrect CpG ODN type: Different species have different preferences for CpG motifs. Ensure you are using a human-preferred CpG ODN (e.g., ODN 2006) for human TLR9.

-

Cell line issue: The reporter cell line may have lost its responsiveness.

-

-

Solution:

-

Use a fresh, validated batch of CpG ODN.

-

Confirm the appropriate CpG ODN for your cell line.

-

Regularly perform quality control checks on your cell line to ensure consistent responsiveness to the agonist.

-

Problem 3: The dose-response curve does not reach 100% inhibition.

-

Possible Cause:

-

Inhibitor insolubility: At high concentrations, this compound may precipitate out of solution.

-

Competitive inhibition: The concentration of the TLR9 agonist may be too high, preventing the inhibitor from effectively blocking the receptor.

-

Off-target effects: The observed signal may be partially due to TLR9-independent pathways.

-

-

Solution:

-

Visually inspect the inhibitor dilutions for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range.

-

Optimize the concentration of the CpG ODN. Use the lowest concentration that gives a robust signal to increase the sensitivity of the assay to inhibition.

-

Use a parental cell line that does not express TLR9 (e.g., HEK-Blue™ Null1) to check for non-specific effects of the inhibitor.

-

Problem 4: The calculated IC50 value is significantly different from the expected value.

-

Possible Cause:

-

Incorrect incubation times: The pre-incubation time with the inhibitor or the stimulation time with the agonist may not be optimal.

-

Differences in assay components: Variations in cell passage number, serum concentration in the media, or the specific batch of reagents can all influence the results.

-

-

Solution:

-

Optimize the pre-incubation time with this compound (typically 1-2 hours) and the agonist stimulation time (typically 8-24 hours).

-

Maintain consistent experimental parameters between assays to ensure reproducibility.

-

Experimental Protocols

Detailed Methodology for Generating a this compound Dose-Response Curve

This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound using HEK-Blue™ hTLR9 cells.

Materials:

-

HEK-Blue™ hTLR9 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

CpG ODN 2006 (human-specific TLR9 agonist)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader capable of measuring absorbance at 620-655 nm

Procedure:

-

Cell Seeding:

-

Harvest and resuspend HEK-Blue™ hTLR9 cells in HEK-Blue™ Detection medium.

-

Seed 180 µL of the cell suspension (approximately 50,000 cells) into each well of a 96-well plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of this compound in cell culture medium to achieve the desired concentration range (e.g., from 1 µM to 0.01 nM). Prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

-

Inhibitor Pre-incubation:

-

Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

TLR9 Agonist Stimulation:

-

Prepare a solution of CpG ODN 2006 in cell culture medium at a concentration that elicits a sub-maximal response (EC50 to EC80). This concentration should be determined in a preliminary experiment. A typical starting concentration is 1 µM.

-

Add 20 µL of the CpG ODN 2006 solution to all wells except for the unstimulated control wells (add 20 µL of medium instead).

-

-

Incubation:

-

Incubate the plate for 8-24 hours at 37°C in a 5% CO2 incubator. The SEAP reporter protein will be secreted into the medium.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 620-655 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the unstimulated control wells from all other readings.

-

Normalize the data by setting the absorbance of the agonist-only wells to 100% activation.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curve and calculate the IC50 value.

-

Data Presentation

| Parameter | Recommended Range/Value |

| Cell Line | HEK-Blue™ hTLR9 |

| Seeding Density | 25,000 - 50,000 cells/well |

| TLR9 Agonist | CpG ODN 2006 |

| Agonist Concentration | EC50 - EC80 (e.g., 0.1 - 1 µM) |

| This compound Concentration Range | 0.01 nM - 1 µM (logarithmic dilutions) |

| Inhibitor Pre-incubation Time | 1 - 2 hours |

| Agonist Stimulation Time | 8 - 24 hours |

| Readout | SEAP activity (Absorbance at 620-655 nm) |

| Expected IC50 of this compound | ~7 nM |

Visualizations

Caption: TLR9 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for generating a this compound dose-response curve.

References

Validation & Comparative

A Head-to-Head Comparison of Tlr9-IN-1 and ODN 2088 for Toll-like Receptor 9 Inhibition

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for investigating the role of Toll-like Receptor 9 (TLR9) in health and disease. This guide provides a comprehensive comparison of two commonly used TLR9 inhibitors: the small molecule Tlr9-IN-1 and the oligonucleotide-based ODN 2088.

This comparison guide synthesizes available experimental data to objectively evaluate the performance of this compound and ODN 2088. We present a summary of their mechanisms of action, potency, and selectivity, alongside detailed protocols for key experiments to facilitate the design and interpretation of future research.

At a Glance: this compound vs. ODN 2088

| Feature | This compound | ODN 2088 |

| Molecular Type | Small molecule | Oligodeoxynucleotide (ODN) |

| Mechanism of Action | Potent and selective TLR9 inhibitor (precise mechanism not detailed in available literature) | Competitive antagonist, binds to the C-terminal fragment of TLR9, preventing agonist binding[1] |

| Potency (Human TLR9) | IC50: 7 nM[2] | Effective inhibitory concentrations are in the nanomolar to micromolar range; direct IC50 values are not consistently reported in the literature, making direct comparison difficult.[3] |

| Selectivity | Selective for TLR9, with moderate inhibitory activity against IL-1β production stimulated by a TLR8 agonist.[2] | Inhibits TLR3, TLR7, and TLR9.[3][4][5] |

| Key Advantages | High potency, selectivity for TLR9, cell-permeable small molecule. | Well-characterized competitive mechanism of action. |

| Key Considerations | Limited publicly available data on its precise binding site and a full selectivity profile. | Broader spectrum of activity against other endosomal TLRs, which may be a confounding factor in some experimental setups. |

Delving Deeper: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of human TLR9.[2] While its high potency is documented with an IC50 of 7 nM, the precise molecular interactions with TLR9 have not been extensively detailed in the available literature. As a small molecule, it is expected to be cell-permeable and act intracellularly where TLR9 is located within endosomes.

ODN 2088 is a synthetic oligodeoxynucleotide that functions as a competitive antagonist of TLR9.[1] It acts by binding to the C-terminal fragment of the TLR9 receptor, the same region where the natural CpG oligonucleotide agonists bind. This direct competition prevents the conformational changes required for downstream signaling activation.[1] It is important to note that ODN 2088 also exhibits inhibitory activity against other endosomal Toll-like receptors, namely TLR3 and TLR7.[3][4][5]

Visualizing the TLR9 Signaling Pathway and Inhibition

The following diagram illustrates the canonical TLR9 signaling pathway and the points of intervention for this compound and ODN 2088.

Caption: TLR9 signaling pathway and points of inhibition.

Experimental Performance Data

The following table summarizes the available quantitative data on the inhibitory performance of this compound and ODN 2088. It is crucial to note that this data is compiled from different studies and experimental conditions, and therefore, a direct comparison of absolute values should be made with caution.

| Inhibitor | Assay Type | Cell Line/System | Agonist | Measured Effect | Result | Reference |

| This compound | TLR9 Inhibition | Human TLR9 expressing cells | Not Specified | IC50 | 7 nM | [2] |

| This compound | IL-1β Secretion | Human Monocytes | ORN8L (TLR8 agonist) | IC50 | 1.61 µM | [2] |

| ODN 2088 | TNF-α Secretion | Bone Marrow-Derived Macrophages (BMDMs) | CpG-ODN 1826 (100 nM) | Inhibition | Dose-dependent inhibition (0.001-10 µM) | [3] |

| ODN 2088 | IFN-α Release | Human PBMCs | CpG-ODN 2216 (3 µM) | Inhibition | Dose-dependent inhibition (0.01-10 µM) | [3] |

| ODN 2088 | IL-6 Release | Human PBMCs | CpG-ODN 2006 (100 nM) | Inhibition | Little to no inhibition | [3] |

| ODN 2088 | IL-6 Release | Human PBMCs | Imiquimod (5 µg/ml) | Inhibition | Yes | [3] |

Experimental Protocols

To facilitate the direct comparison of this compound and ODN 2088 in your own laboratory setting, we provide the following detailed experimental protocols for key assays.

TLR9 Reporter Gene Assay

This assay measures the inhibition of TLR9-mediated NF-κB activation using a reporter cell line.

Materials:

-

HEK293 cells stably expressing human TLR9 and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP).

-

Complete DMEM medium (with 10% FBS, penicillin/streptomycin).

-

TLR9 agonist (e.g., CpG ODN 2006 for human TLR9).

-

This compound and ODN 2088.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase or SEAP detection reagent.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Seeding: Seed the TLR9 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C, 5% CO2.

-

Inhibitor Treatment: Prepare serial dilutions of this compound and ODN 2088 in complete DMEM. Add the desired concentrations of inhibitors to the cells. Include a vehicle control (e.g., DMSO for this compound). Incubate for 1 hour at 37°C.

-

Agonist Stimulation: Add the TLR9 agonist (e.g., CpG ODN 2006 at a final concentration of 1 µM) to the wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.

-

Signal Detection: Measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system (luciferase or SEAP).

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cytokine Secretion Assay (ELISA)

This assay measures the inhibition of TLR9-induced cytokine production from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., RAW 264.7 macrophages).

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).

-

TLR9 agonist (e.g., CpG ODN 2216 for human PBMCs).

-

This compound and ODN 2088.

-

96-well tissue culture plates.

-

ELISA kit for the cytokine of interest (e.g., IFN-α, IL-6, or TNF-α).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed PBMCs or other immune cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640.

-

Inhibitor Treatment: Prepare serial dilutions of this compound and ODN 2088 in complete RPMI-1640. Add the desired concentrations of inhibitors to the cells. Include a vehicle control. Incubate for 1 hour at 37°C.

-

Agonist Stimulation: Add the TLR9 agonist (e.g., CpG ODN 2216 at a final concentration of 3 µM) to the wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of cytokine secretion for each inhibitor concentration relative to the agonist-only control. Determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for comparing the efficacy of TLR9 inhibitors.

Caption: Workflow for comparing TLR9 inhibitors.

Conclusion

References

Tlr9-IN-1: A Comparative Analysis of Specificity for TLR9 Over TLR7 and TLR8

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tlr9-IN-1's inhibitory specificity for Toll-like receptor 9 (TLR9) over TLR7 and TLR8, supported by available experimental data. The information is presented to assist in evaluating this compound as a selective tool for TLR9-implicated research.

This compound has emerged as a potent inhibitor of TLR9, a key intracellular receptor of the innate immune system that recognizes unmethylated CpG dinucleotides found in bacterial and viral DNA.[1] Its selectivity is a critical attribute for its use in elucidating the specific roles of TLR9 in various physiological and pathological processes, including autoimmune diseases and cancer. This guide synthesizes the available data on the inhibitory activity of this compound against TLR9, and its comparably weaker effects on the closely related endosomal TLRs, TLR7 and TLR8, which recognize single-stranded RNA.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against human TLR9 and its reported activity in a TLR8-agonist stimulated cellular assay. A direct IC50 value for TLR7 is not prominently available in the reviewed literature; however, the substantial difference in potency between TLR9 and the TLR8-associated response underscores the selectivity of this compound.

| Target Receptor | Reported IC50 Value | Cell System/Assay Conditions |

| Human TLR9 | 7 nM | Not specified in the available abstract. |

| Human TLR8 (inferred) | 1.61 µM | Inhibition of IL-1β production in human monocytes co-incubated with the TLR8 agonist ORN8L.[1] |

| Human TLR7 | No direct IC50 value available | - |

Note: The IC50 value for TLR8 is based on the inhibition of a downstream signaling event (IL-1β production) induced by a TLR8 agonist, and thus represents an indirect measure of TLR8 inhibition.

The data clearly demonstrates that this compound is a highly potent inhibitor of human TLR9, with an IC50 value in the low nanomolar range.[1] In contrast, its effect on the TLR8-mediated response is significantly weaker, requiring a concentration that is over 200-fold higher to achieve 50% inhibition. This marked difference in potency is a strong indicator of this compound's selectivity for TLR9.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assessing the specificity of TLR inhibitors.

HEK-Blue™ Cell-Based Assay for TLR Activity

This is a common method for determining the specificity of TLR inhibitors. HEK-Blue™ cells are HEK293 cells that are engineered to express a specific human TLR (e.g., TLR7, TLR8, or TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter. Activation of the TLR leads to the production of SEAP, which can be easily quantified.

Protocol Outline:

-

Cell Culture: Maintain HEK-Blue™ hTLR7, hTLR8, and hTLR9 cell lines according to the manufacturer's instructions.

-

Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Agonist Stimulation: Add the respective TLR agonist to each well:

-

TLR7: R848 (Resiquimod) or Imiquimod

-

TLR8: R848 or a ssRNA40/LyoVec™ complex

-

TLR9: CpG oligodeoxynucleotides (ODNs)

-

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.

-

SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a detection reagent like QUANTI-Blue™.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value for each TLR.

Cytokine Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the inhibitor's activity in a more physiologically relevant primary cell system.

Protocol Outline:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque™).

-

Cell Culture: Culture the PBMCs in a suitable medium. For assessing TLR8 activity, monocytes can be enriched through adherence.

-

Inhibitor Treatment: Pre-incubate the cells with a range of this compound concentrations.

-

Agonist Stimulation: Stimulate the cells with specific TLR agonists (as listed above).

-

Incubation: Incubate for 24-48 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the levels of relevant cytokines (e.g., IL-6, TNF-α for TLR7/9; IL-1β, IL-12 for TLR8) using ELISA or a multiplex bead array.

-

Data Analysis: Determine the IC50 values by plotting the percentage of cytokine inhibition against the inhibitor concentration.

Mandatory Visualizations

TLR9 Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical TLR9 signaling pathway and the putative point of inhibition by this compound.

Caption: TLR9 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining TLR Inhibitor Specificity

The diagram below outlines a typical experimental workflow for assessing the specificity of a TLR inhibitor like this compound.

Caption: Workflow for assessing TLR inhibitor specificity.

References

Navigating the Specificity of TLR9 Inhibition: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Toll-like receptor 9 (TLR9) has emerged as a critical therapeutic target for a spectrum of diseases, including autoimmune disorders and cancer. As an intracellular receptor, TLR9 recognizes unmethylated CpG dinucleotides prevalent in microbial DNA, triggering an innate immune response. The development of TLR9 inhibitors is a promising strategy to modulate these responses. However, a key challenge in the development of TLR inhibitors is ensuring their specificity, as cross-reactivity with other TLR family members can lead to off-target effects and unintended immunomodulation.

This guide provides a comparative overview of the cross-reactivity profiles of representative TLR9 inhibitors, supported by experimental data and methodologies, to aid researchers in the selection and evaluation of these critical research tools.

Comparative Selectivity of TLR9 Inhibitors

The landscape of TLR9 inhibitors includes a variety of molecules with differing selectivity profiles. While some compounds exhibit high specificity for TLR9, others demonstrate broader activity against multiple endosomal TLRs. The following table summarizes the cross-reactivity of several illustrative TLR9 inhibitors.

| Compound Name | Primary Target(s) | Cross-reactivity with other TLRs | IC50/EC50 Values | Class |

| TLR9-IN-1 (Hypothetical) | TLR9 | Data not publicly available. Stated to be potent and selective for human TLR9. | hTLR9: 7 nM | Small Molecule |

| IMO-8400 | TLR7, TLR8, TLR9 | Yes, designed as a TLR7, 8, and 9 antagonist.[1][2][3] | Data on individual TLR IC50 not specified in the provided results. | Oligonucleotide |

| Hydroxychloroquine (HCQ) | TLR3, TLR7, TLR8, TLR9 | Yes, acts as a broad inhibitor of endosomal TLRs by altering endosomal pH.[4][5] | Inhibition is indirect and not typically characterized by a direct IC50 value against the receptor. | Small Molecule |

| ETI41 | TLR7, TLR9 | Yes, inhibits both TLR7 and TLR9, while sparing surface TLRs.[6] | hTLR9: 0.16 µM, hTLR7: 0.63 µM | Small Molecule |

| TLR9 antagonist 1 (Cpd 38) | TLR9 | Stated to be selective for hTLR9 over hTLR2, 4, 5, 7, and 8.[6] | hTLR9: 0.1 nM | Small Molecule |

Understanding the TLR9 Signaling Pathway and Inhibition

TLR9 is localized in the endosome of immune cells such as B cells and dendritic cells[1]. Upon binding to its ligand, CpG DNA, TLR9 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors like NF-κB and IRF7, which drive the production of pro-inflammatory cytokines and type I interferons[2][7]. TLR9 inhibitors can act through various mechanisms, including direct binding to the receptor to block ligand interaction or interfering with downstream signaling components.

Caption: Simplified TLR9 signaling pathway and the point of action for a direct TLR9 inhibitor.

Experimental Protocols for Assessing TLR Inhibitor Specificity

A standard method for evaluating the cross-reactivity of TLR inhibitors involves the use of cell-based reporter assays. These assays utilize cell lines, often Human Embryonic Kidney 293 (HEK293) cells, that are engineered to express a specific human or murine TLR. Activation of the TLR pathway in these cells leads to the expression of a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, which can be easily quantified.

General Protocol for TLR Specificity Screening:

-

Cell Culture and Plating:

-

Culture HEK-Blue™ hTLR reporter cell lines (e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, and hTLR9) according to the manufacturer's instructions.

-

Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor (e.g., "this compound") in the appropriate cell culture medium.

-

Pre-incubate the cells with the inhibitor at various concentrations for a specified period (e.g., 1-2 hours).

-

-

TLR Agonist Stimulation:

-

Add the specific TLR agonist for each cell line at a concentration known to induce a robust reporter signal (e.g., CpG ODN for TLR9, R848 for TLR7/8, LPS for TLR4).

-

Include appropriate controls: untreated cells, cells treated with agonist only, and cells treated with a known inhibitor as a positive control.

-

-

Incubation:

-

Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).

-

-

Reporter Gene Assay:

-

Measure the reporter gene activity. For SEAP, this typically involves collecting the cell culture supernatant and adding a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Read the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the TLR agonist-induced response for each concentration of the inhibitor.

-

Determine the IC50 value for the inhibitor against each TLR by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: A typical experimental workflow for assessing the specificity of a TLR inhibitor.

Conclusion

The specificity of a TLR9 inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. While highly selective inhibitors are often desirable to minimize off-target effects, inhibitors with broader activity against multiple endosomal TLRs, such as IMO-8400 and hydroxychloroquine, may be advantageous in certain disease contexts where multiple TLRs are implicated. The use of standardized cellular screening assays is essential for accurately characterizing the cross-reactivity profile of novel TLR9 inhibitors and for making informed decisions in drug development and immunological research.

References

- 1. IMO-8400, a toll-like receptor 7, 8, and 9 antagonist, demonstrates clinical activity in a phase 2a, randomized, placebo-controlled trial in patients with moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What TLR9 antagonists are in clinical trials currently? [synapse.patsnap.com]

Tlr9-IN-1: A Comparative Analysis of Human and Murine Validation Data

For researchers, scientists, and drug development professionals, understanding the species-specific activity of a novel inhibitor is paramount for preclinical to clinical translation. This guide provides a comparative overview of the validation of Tlr9-IN-1, a potent Toll-like receptor 9 (TLR9) inhibitor, with a focus on its performance in human versus mouse systems. While direct comparative data for this compound in murine models is not publicly available, this guide consolidates the existing human data and provides a framework for its potential validation in mice by examining methodologies and data from other TLR9 inhibitors.

Executive Summary

This compound has demonstrated high potency in inhibiting human TLR9.[1] However, a significant data gap exists regarding its efficacy and potency against murine TLR9. This guide presents the available quantitative data for this compound in human cells, outlines detailed experimental protocols for validating TLR9 inhibitors in both human and murine systems, and provides visual representations of the TLR9 signaling pathway and a typical preclinical validation workflow. Researchers are advised to consider the information presented here as a foundational guide for initiating their own cross-species validation studies of this compound.

Quantitative Data Comparison

To date, quantitative performance data for this compound has been reported exclusively for human TLR9 and cell systems. The following table summarizes the available data for this compound and provides a comparative context with other TLR9 inhibitors that have been evaluated in both human and mouse models.

| Inhibitor | Target Species | Assay System | Potency (IC50) | Reference |

| This compound | Human | TLR9 Inhibition | 7 nM | [1] |

| This compound | Human | IL-1β Inhibition (Monocytes) | 1.61 µM | [1] |

| This compound | Mouse | Not Reported | Not Reported | N/A |

| ETI41 | Human | TLR9 Inhibition | 0.16 µM | [2] |

| ETI41 | Mouse | In vivo models of psoriasis and SLE | Effective | [2] |

| TLR9 antagonist 1 | Human | hTLR9 Inhibition | 0.1 nM | [2] |

| TLR9 antagonist 1 | Mouse | Systemic lupus erythematosus (SLE) model | Exacerbated disease symptoms | [2] |

| Inhibitory ODNs (IRS) | Human & Mouse | TLR9-mediated activation | Effective Inhibition | [3] |

It is crucial to note that the data for ETI41 and TLR9 antagonist 1 are provided for contextual comparison of TLR9 inhibitors across species and do not represent a direct comparison with this compound.

Mechanism of Action: TLR9 Signaling Pathway

Toll-like receptor 9 (TLR9) is an endosomal receptor that recognizes unmethylated CpG dinucleotides present in bacterial and viral DNA. Upon activation, TLR9 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. This compound is designed to inhibit this pathway, thereby reducing the inflammatory response.

Caption: TLR9 signaling cascade initiated by CpG DNA and the inhibitory action of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of any new chemical entity. Below are generalized protocols for assessing the activity of a TLR9 inhibitor in both human and mouse cell-based assays.

Human Peripheral Blood Mononuclear Cell (PBMC) Assay for TLR9 Inhibition

-

Isolation of PBMCs: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: Seed PBMCs in a 96-well plate and pre-incubate with varying concentrations of this compound for 1-2 hours.

-

TLR9 Stimulation: Stimulate the cells with a known human TLR9 agonist (e.g., CpG-A ODN 2216).

-

Cytokine Analysis: After 24-48 hours of incubation, collect the cell culture supernatant.

-

Data Analysis: Measure the concentration of a downstream cytokine (e.g., IFN-α or IL-6) using an enzyme-linked immunosorbent assay (ELISA). Calculate the IC50 value by plotting the inhibitor concentration against the percentage of cytokine inhibition.

Murine Macrophage (RAW 264.7) Assay for TLR9 Inhibition

-

Cell Culture: Culture the RAW 264.7 murine macrophage cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-incubate the cells with a range of this compound concentrations for 1-2 hours.

-

TLR9 Stimulation: Stimulate the cells with a murine-specific TLR9 agonist (e.g., CpG-B ODN 1826).

-

Cytokine Analysis: After 24 hours, collect the supernatant.

-

Data Analysis: Quantify the level of a relevant cytokine, such as TNF-α or IL-6, by ELISA. Determine the IC50 value from the dose-response curve.

Preclinical Validation Workflow

The preclinical validation of a small molecule inhibitor like this compound typically follows a structured workflow to assess its efficacy and safety before it can be considered for clinical trials.

Caption: A generalized workflow for the preclinical validation of a TLR9 inhibitor like this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of human TLR9, but its activity in murine systems remains to be elucidated. The lack of publicly available data on the mouse ortholog highlights a critical gap in its preclinical characterization. For researchers and drug developers, the immediate next step should be to perform in vitro validation of this compound using murine immune cells, such as bone marrow-derived macrophages or splenocytes, to determine its potency (IC50) against mouse TLR9. Successful in vitro cross-reactivity would then warrant progression to in vivo efficacy studies in relevant mouse models of inflammatory or autoimmune diseases. The experimental protocols and workflow provided in this guide offer a robust framework for conducting such validation studies, which are essential to de-risk the clinical development of this promising TLR9 inhibitor.

References

A Head-to-Head Analysis: Tlr9-IN-1 vs. Inhibitory Oligonucleotides in TLR9 Inhibition

For researchers and drug development professionals navigating the landscape of Toll-like receptor 9 (TLR9) antagonism, the choice between small molecule inhibitors and inhibitory oligonucleotides (iODNs) is a critical one. Both Tlr9-IN-1, a potent small molecule, and the diverse family of iODNs offer distinct advantages and mechanisms for blocking the inflammatory cascade initiated by TLR9 activation. This guide provides a comprehensive side-by-side analysis, complete with experimental data, detailed protocols, and visual pathways to inform your research strategy.

Executive Summary

This compound is a highly potent and selective small molecule inhibitor of human TLR9, demonstrating a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] In contrast, inhibitory oligonucleotides are short, synthetic DNA sequences that competitively block the binding of CpG-containing DNA to TLR9.[2] The potency of iODNs is sequence-dependent, with some exhibiting low nanomolar efficacy, and their activity is often enhanced by a nuclease-resistant phosphorothioate backbone.[3][4] While this compound offers the advantages of a classic small molecule, including potentially better cell permeability and oral bioavailability, iODNs provide a high degree of specificity based on their sequence.

At a Glance: this compound vs. Inhibitory Oligonucleotides

| Feature | This compound | Inhibitory Oligonucleotides (iODNs) |

| Molecular Type | Small Molecule | Synthetic single-stranded DNA |

| Mechanism of Action | Selective, non-competitive (presumed) | Competitive inhibition of CpG DNA binding |

| Potency (Human TLR9) | IC50: 7 nM[1] | Low nanomolar to micromolar, sequence-dependent |

| Specificity | Selective for TLR9[1] | High sequence-dependent specificity for TLR9 |

| Key Structural Features | C23H31N7O[1] | Phosphorothioate backbone, specific inhibitory motifs (e.g., G-quadruplex) |

| Advantages | - High potency- Potential for oral bioavailability- Classic drug-like properties | - High specificity- Well-established mechanism of action- Modifiable for stability and delivery |

| Considerations | - Limited publicly available data- Potential for off-target effects common to small molecules | - Potential for nuclease degradation (if unmodified)- Cellular uptake can be a challenge- Potential for immune stimulation with certain sequences |

Deep Dive: Mechanism of Action

This compound , as a small molecule, is presumed to interact with a specific binding pocket on the TLR9 protein, leading to a conformational change that prevents signaling. Its high potency suggests a strong and specific interaction.

Inhibitory Oligonucleotides , on the other hand, function as competitive antagonists. They mimic the structure of TLR9's natural ligand, CpG DNA, and bind to the receptor's ligand-binding domain.[2] This direct competition prevents the engagement of pathogenic or self-derived CpG DNA, thereby blocking the initiation of the downstream signaling cascade. The presence of a phosphorothioate backbone increases the nuclease resistance of iODNs, enhancing their stability and duration of action.[5]

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and representative inhibitory oligonucleotides. It is important to note that these values are derived from different studies and experimental conditions, and direct comparison should be made with caution.

| Inhibitor | Target | Assay System | Potency (IC50/EC50) | Reference |

| This compound | Human TLR9 | Not specified | 7 nM | [1] |

| ODN 2088 | Human TLR9 | Inhibition of IFN-α release in human PBMCs | ~10-100 nM | [4] |

| ODN 2088 | Murine TLR9 | Inhibition of TNF-α secretion in BMDMs | ~1-10 nM | [4] |

| INH-18 | Human/Murine TLR9 | Inhibition of B cell and pDC activation | Not specified (potent inhibitor) | [6] |

| H154-thioate | Murine TLR9 | In vivo inhibition of CpG-induced myocardial dysfunction | Not specified (most efficient of tested iODNs) |

Experimental Protocols

To facilitate a direct comparison in your own laboratory setting, we provide the following detailed experimental protocols.

In Vitro TLR9 Inhibition Assay in HEK-Blue™ hTLR9 Cells

This protocol is designed to compare the inhibitory activity of this compound and an iODN on TLR9 signaling in a reporter cell line.

Materials:

-

HEK-Blue™ hTLR9 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

CpG Oligodeoxynucleotide (ODN) 2006 (TLR9 agonist)

-

This compound

-

Inhibitory Oligonucleotide (e.g., ODN 2088)

-

Control oligonucleotide (non-inhibitory sequence)

-

DMSO (for dissolving this compound)

-

Nuclease-free water (for dissolving oligonucleotides)

-

96-well flat-bottom cell culture plates

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR9 cells according to the manufacturer's instructions.

-

On the day of the experiment, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.

-

Prepare a stock solution of the iODN and control ODN in nuclease-free water (e.g., 100 µM). Create a dilution series in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

-

-

Assay Setup:

-

Add 20 µL of the diluted inhibitors (this compound, iODN, or control ODN) to the wells of a 96-well plate. Include a vehicle control (medium with the highest concentration of DMSO used for this compound).

-

Add 160 µL of the cell suspension to each well.

-

Add 20 µL of CpG ODN 2006 to achieve a final concentration that induces a submaximal response (e.g., 100 ng/mL, to be optimized). For negative control wells, add 20 µL of medium.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

Data Acquisition:

-

Measure the absorbance at 620-650 nm using a spectrophotometer. The color change in the HEK-Blue™ Detection medium is proportional to the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the agonist-only control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

-

In Vivo Murine Model of CpG-Induced Systemic Inflammation

This protocol outlines an in vivo experiment to compare the efficacy of this compound and an iODN in a mouse model of TLR9-mediated inflammation.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

CpG ODN 1826 (in vivo grade)

-

This compound